![molecular formula C20H16FN3O2S B4851092 4-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4851092.png)
4-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Overview
Description
4-Fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to have promising anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide in lab experiments include its high potency and specificity towards cancer cells. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for research on 4-Fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide. One direction is to further investigate its mechanism of action and identify the specific targets involved in its anti-cancer and anti-inflammatory activities. Another direction is to develop more efficient synthesis methods for this compound to reduce its cost and increase its availability. Additionally, future research could focus on the development of novel derivatives of this compound with improved pharmacological properties.
Scientific Research Applications
The scientific research on 4-Fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide has focused on its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Several studies have demonstrated the anti-cancer activity of this compound against various types of cancer cells including breast, lung, and prostate cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-14-4-3-11-24-13-19(22-20(14)24)15-5-2-6-17(12-15)23-27(25,26)18-9-7-16(21)8-10-18/h2-13,23H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXXRJJUVKKLLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-[3-(8-methylimidazo[1,2-A]pyridin-2-YL)phenyl]-1-benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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